Beta-Amyloid (4-40)

Metal-binding affinity Zn(II) coordination N-terminal truncation

Beta-Amyloid (4-40), also designated Aβ4-40, is an N-terminally truncated proteoform of the amyloid-β peptide that lacks the first three amino acid residues (Asp-Ala-Glu) of the full-length Aβ1-40 sequence. It belongs to the class of N-truncated Aβ species that are enzymatically generated from the amyloid precursor protein (APP) by the metalloprotease ADAMTS4 and other proteases in the human brain.

Molecular Formula
Molecular Weight 4014.6
Cat. No. B1578717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (4-40)
Molecular Weight4014.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (4-40) Procurement Guide — N-Terminally Truncated Aβ Peptide for Alzheimer's Research & In Vitro Applications


Beta-Amyloid (4-40), also designated Aβ4-40, is an N-terminally truncated proteoform of the amyloid-β peptide that lacks the first three amino acid residues (Asp-Ala-Glu) of the full-length Aβ1-40 sequence. It belongs to the class of N-truncated Aβ species that are enzymatically generated from the amyloid precursor protein (APP) by the metalloprotease ADAMTS4 and other proteases in the human brain [1]. Mass spectrometric analyses of post-mortem human brain tissue have identified Aβ4-40 as one of the two most abundant Aβ alloforms, co-dominating with full-length Aβ1-40 particularly in cerebral amyloid angiopathy (CAA) and cored amyloid plaques [2]. Unlike its full-length counterpart, Aβ4-40 lacks key N-terminal metal-coordinating residues (His6, Asp1, Glu3), which fundamentally alters its metal-binding properties, aggregation kinetics, and biological activity profiles — features that make it indispensable for mechanistic studies, drug-target validation, and antibody-specificity testing where generic Aβ1-40 cannot serve as a representative surrogate [3].

Why Aβ1-40 Cannot Substitute for Beta-Amyloid (4-40) in Experimental & Procurement Decisions


The widespread assumption that full-length Aβ1-40 can functionally substitute for its N-terminally truncated isoform Aβ4-40 is contradicted by convergent evidence from biophysical, in vivo clearance, and cerebrovascular functional assays [1]. The loss of residues Asp1, Ala2, and Glu3 in Aβ4-40 eliminates the primary Zn(II) and Cu(II) anchoring site (His6-N-term coordination sphere), resulting in a four-fold reduction in Zn(II) binding affinity relative to Aβ1-40 [2]. This molecular alteration propagates into macroscopic assembly behavior: Aβ4-40 self-assembles with a t½ of less than 10 hours, approximately four-fold faster than Aβ1-40 (t½ ~40 h), and produces morphologically distinct fibrils that are shorter, untwisted, and laterally stacked [2]. In vivo, oligomeric preparations of Aβ4-40 exhibit significantly lower brain clearance (<45% within 60 min) compared to full-length Aβ counterparts (61–68%), resulting in enhanced parenchymal retention that amplifies its pathogenic relevance [3]. Furthermore, Aβ4-40 acts as a more potent inhibitor of cerebral microvascular angiogenesis than Aβ1-40, demonstrating that N-terminal truncation confers distinct biological activity profiles that cannot be inferred from studies using only full-length peptides [4]. For research programs requiring physiologically accurate modeling of the brain Aβ peptidome, antibody-specificity validation against N-truncated epitopes, or investigation of metal-dependent aggregation modulation, substitution of Aβ4-40 with Aβ1-40 introduces systematic experimental error. The quantitative evidence below defines the specific dimensions in which Aβ4-40 is measurably and meaningfully differentiated.

Quantitative Differentiation of Beta-Amyloid (4-40) vs. Aβ1-40 — Head-to-Head & Cross-Study Evidence


Zn(II) Binding Affinity Is Four-Fold Lower for Aβ4-40 vs. Aβ1-40 Due to Loss of the N-Terminal Coordination Sphere

The Zn(II) affinity of the Aβ4-x N-terminal domain was assessed by UV-Vis competition experiments using the chelator L2 (N,N′-bis[(5-sulfonato-2-hydroxy)benzyl]-N,N′-dimethyl-ethane-1,2-diamine) at pH 7.1, 25 °C [1]. The apparent association constant (Kapp) for the Aβ4–16 peptide — the metal-binding domain representative of Aβ4-40 — was 0.45 ± 0.1 × 10⁵ M⁻¹ (C-terminal carboxylate) and 0.25 ± 0.1 × 10⁵ M⁻¹ (C-terminal amidated), compared to 1.1 ± 0.1 × 10⁵ M⁻¹ for Aβ1–16 [1]. This represents an approximately four-fold reduction in Zn(II) affinity for the N-truncated isoform. The attenuation is attributed to loss of the first three N-terminal residues (Asp1, Ala2, Glu3) that participate in the primary Zn(II) coordination sphere in full-length Aβ1-40, and the shift of the N-terminal amine from position 1 to position 4, which alters the protonation-dependent speciation of the Zn(II)-peptide complex [1].

Metal-binding affinity Zn(II) coordination N-terminal truncation

Aβ4-40 Self-Assembles ~4-Fold Faster Than Aβ1-40 and Produces Morphologically Distinct Fibrils

The self-assembly kinetics of Aβ4-40 and Aβ1-40 were compared under identical metal-free (apo) conditions using thioflavin T (ThT) fluorescence enhancement monitored over time, with fibril morphology assessed by transmission electron microscopy (TEM) at the reaction endpoint [1]. Aβ4-40 self-assembly was markedly accelerated relative to Aβ1-40: the half-time (t½) for Aβ4-40 was less than 10 hours compared to approximately 40 hours for Aβ1-40, while the growth rate parameter (k) was comparable (~0.3 h⁻¹), indicating that the acceleration originates primarily from a faster primary nucleation step rather than faster elongation [1]. The final ThT fluorescence intensity increase (ΔF) was approximately 2.5-fold higher for Aβ4-40 versus Aβ1-40, though this should be interpreted with caution as ThT intensity depends on both fibril quantity and morphology [1]. TEM revealed that Aβ4-40 fibrils are shorter, lack the characteristic periodic twist observed in Aβ1-40 fibrils, and are stacked together in lateral bundles — a morphology consistent with the altered fibril architecture reported when Aβ4-40 is present as a co-aggregating species [1][2].

Aggregation kinetics Thioflavin T fluorescence Fibril morphology

Co-Assembly of Aβ4-40 with Aβ1-40 Accelerates Heterogeneous Nucleation and Alters Fibril Architecture

When Aβ1-40 and Aβ4-40 are mixed at an equimolar ratio and their co-assembly is monitored by ThT fluorescence, the resulting kinetics differ markedly from the behavior of either peptide alone [1]. The t½ of the equimolar mixture approximates that of Aβ4-40 alone (~11 h), while the growth rate (k = 0.48 h⁻¹) is significantly steeper than that of either peptide in isolation (k ≈ 0.3 h⁻¹), indicating that the two peptides form heteronuclei and that the elongation phase is accelerated by the presence of both species [1]. The final ThT intensity (ΔF) of the mixture falls between the values obtained for Aβ1-40 and Aβ4-40 individually, and TEM of the co-assembled product reveals fibrils that are stacked together, resembling the Aβ4-40 homomeric fibril morphology rather than the twisted long fibrils characteristic of Aβ1-40 [1]. This demonstrates that Aβ4-40 exerts a dominant templating effect on the co-assembly architecture and nucleation kinetics [1]. A separate study confirmed that the addition of Aβ4-40 to Aβ1-40 alters its aggregation profile, yielding shorter and thicker fibrils — a morphological transition that mirrors the effect of substoichiometric Cu(II) ions [2].

Co-aggregation Heterogeneous nucleation Fibril polymorphism

Oligomeric Aβ4-40 Exhibits Significantly Lower Brain Clearance Compared to Full-Length Aβ Counterparts In Vivo

Brain clearance kinetics of radiolabeled [125I] Aβ peptides were assessed following stereotaxic intracerebral injection into 5–6-week-old C57Bl/6 wild-type mice [1][2]. While monomeric forms of all Aβ species tested exhibited fast brain efflux (>80% cleared within 60 min), the clearance of oligomeric preparations was consistently slower and differed markedly between isoforms [1]. Notably, clearance of oligomeric Aβ4-40 was significantly lower than 45% within the 60-minute experimental window, compared to 61–68% clearance for oligomeric full-length Aβ1-40 and Aβ1-42 counterparts [1]. This differential retention was corroborated by immunohistochemical analyses showing preferential localization of Aβ4-x species within Thioflavin-S-positive cerebral amyloid angiopathy (CAA) and cored plaques — the most insoluble and poorly cleared amyloid deposits — consistent with the reduced solubility and enhanced oligomerization propensity of synthetic Aβ4-40 homologues measured by circular dichroism and ThT binding assays [2].

In vivo brain clearance Amyloid retention Stereotaxic injection

Aβ4-40 Is a More Potent Inhibitor of Cerebral Microvascular Angiogenesis Than Aβ1-40

The effects of heterogeneous Aβ peptide species — including full-length Aβ1-40, Aβ1-42, and N-terminally truncated fragments — on cerebral microvascular endothelial cell (CMEC) angiogenesis were assessed in vitro [1][2]. Among the peptides tested, Aβ4-40 inhibited angiogenesis more robustly than its full-length Aβ1-40 counterpart, with Aβ4-42 being the most potent inhibitor overall [1][2]. The angiogenic inhibitory potency ranking was reported as Aβ4-42 > Aβ4-40 > Aβ1-42 > Aβ1-40 [2]. These differential effects were linked to the aggregation propensities of the respective peptides, with the more oligomerization-prone N-truncated species exerting stronger anti-angiogenic effects [1]. This finding is of particular relevance to cerebral amyloid angiopathy (CAA), where Aβ4-40 is among the most abundant deposited species and vascular dysfunction is a hallmark pathological feature [2].

Angiogenesis inhibition Cerebral microvascular endothelial cells Vascular pathology

Aβ4-40-Altered Aβ1-40 Fibril Morphology Mimics the Effect of Cu(II) Ions Through Shared Electrostatic Mechanism

A systematic comparison of Aβ1-40 aggregation in the presence versus absence of Aβ4-40 and/or Cu(II) ions revealed a striking mechanistic convergence [1]. The addition of either Aβ4-40 or substoichiometric concentrations of Cu(II) affected the aggregation profile of Aβ1-40 in a similar manner, both producing shorter and thicker fibrils compared to Aβ1-40 alone [1]. At superstoichiometric Cu(II) concentrations, amorphous aggregates were formed instead of fibrils [1]. The similarity between the effects of Aβ4-40 and Cu(II) was attributed to a shared electrostatic mechanism: both N-terminal truncation at position 4 (which removes the negatively charged Asp1 and Glu3 side chains) and Cu(II) complexation to the N-terminal region result in an increase in positive charge density on the Aβ N-terminus, which in turn alters intermolecular interactions during fibril assembly [1]. This finding establishes that Aβ4-40 is not merely a passive variant but an active modulator of Aβ1-40 aggregation whose effect recapitulates the well-characterized metal-ion perturbation of amyloid assembly.

Fibril morphology modulation Cu(II) ion effect Electrostatic mechanism

High-Impact Research & Industrial Application Scenarios for Beta-Amyloid (4-40)


Physiologically Accurate In Vitro Modeling of the Human Brain Aβ Peptidome for Aggregation & Toxicity Studies

Because Aβ4-40 is one of the two most abundant Aβ alloforms in the human brain [1], any in vitro aggregation experiment that uses only full-length Aβ1-40/Aβ1-42 systematically misrepresents the brain peptidome. Researchers modeling the aggregation environment must include Aβ4-40 at physiologically relevant ratios to capture its ~4-fold faster nucleation kinetics (t½ <10 h vs. ~40 h for Aβ1-40) [2], its dominant templating effect on co-assembly with Aβ1-40 (k increased to 0.48 h⁻¹) [2], and the resultant short, untwisted, stacked fibril morphology that differs qualitatively from Aβ1-40 homofibrils [2]. This is especially critical for drug-screening campaigns testing small-molecule aggregation inhibitors, where the molecular surface of the fibril template determines inhibitor binding efficacy — and Aβ4-40-dominant fibril polymorphs present fundamentally different binding surfaces compared to pure Aβ1-40 fibrils.

Therapeutic Antibody Specificity Validation and Cross-Reactivity Testing Against N-Truncated Aβ Epitopes

The clinical observation that different anti-Aβ antibodies exhibit markedly different ARIA-E (amyloid-related imaging abnormalities with edema) frequencies — ranging from ~0% (solanezumab, crenezumab) to 12.6% (lecanemab) to 25–35% (aducanumab, bapineuzumab, gantenerumab) — has been linked to differential binding to CAA fibrils that are enriched in N-truncated Aβ species including Aβ4-40 [1]. Procurement of highly pure Aβ4-40 is essential for surface plasmon resonance (SPR), immunoprecipitation, and direct binding assays that quantify therapeutic antibody cross-reactivity against N-truncated epitopes. Antibodies that fail to discriminate between Aβ1-40 and Aβ4-40 may exhibit distinct safety profiles in patients with high CAA burden, where Aβ4-40 is among the most abundant deposited species [1]. Preclinical antibody characterization panels should include Aβ4-40 as a mandatory target antigen.

In Vivo Brain Clearance & Target Engagement Pharmacodynamic Studies

Oligomeric Aβ4-40 exhibits significantly lower brain clearance (<45% at 60 min) compared to full-length Aβ1-40/Aβ1-42 (61–68%) following stereotaxic intracerebral injection in wild-type mice [2][3]. This differential retention makes Aβ4-40 a preferred substrate for in vivo pharmacodynamic studies that aim to evaluate whether a therapeutic intervention enhances clearance of the most retention-prone amyloid subspecies. Radiolabeled [125I] Aβ4-40 oligomeric preparations provide a higher signal-to-background window for detecting clearance-enhancing effects compared to Aβ1-40, because the baseline retention is intrinsically higher [2]. Researchers designing pharmacokinetic-pharmacodynamic (PK-PD) models of brain Aβ clearance should incorporate Aβ4-40 as the clearance-resistant reference standard.

Cerebrovascular Amyloid Pathology and Angiogenesis Dysfunction Research

Aβ4-40 exerts a more potent inhibitory effect on cerebral microvascular angiogenesis than Aβ1-40, ranking second only to Aβ4-42 among tested Aβ species [4][5]. For research programs investigating the vascular contributions to Alzheimer's disease and CAA — including blood-brain barrier (BBB) integrity, endothelial cell apoptosis, and aberrant angiogenesis — Aβ4-40 provides a biologically more relevant experimental tool than full-length Aβ1-40 [4]. The enhanced anti-angiogenic activity of Aβ4-40 is correlated with its higher oligomerization propensity, which in turn is linked to the same N-terminal truncation that governs its metal-binding and aggregation properties [4][5]. Procurement of Aβ4-40 for cerebrovascular assays ensures that the peptide species most abundant in CAA deposits is used as the disease-relevant challenge agent.

Quote Request

Request a Quote for Beta-Amyloid (4-40)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.